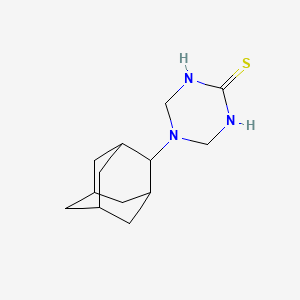
5-(2-adamantyl)-1,3,5-triazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Adamantyl)-1,3,5-triazinane-2-thione is a chemical compound that features a unique adamantyl group attached to a triazinane-2-thione core The adamantyl group, derived from adamantane, is known for its rigid, diamond-like structure, which imparts significant stability and unique properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-adamantyl)-1,3,5-triazinane-2-thione typically involves the reaction of adamantyl derivatives with triazinane-2-thione precursors. One common method includes the reaction of 2-adamantylamine with carbon disulfide and formaldehyde under basic conditions to form the desired product. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
5-(2-Adamantyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The adamantyl group can undergo substitution reactions with electrophiles or nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under conditions that may involve catalysts or specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
5-(2-Adamantyl)-1,3,5-triazinane-2-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or as a scaffold for drug design.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and unique structural properties.
Mechanism of Action
The mechanism of action of 5-(2-adamantyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group enhances the compound’s binding affinity and stability, while the triazinane-2-thione core can interact with active sites or catalytic residues. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Similar in structure but lacks the triazinane-2-thione core.
2-Adamantylthiol: Contains the adamantyl group but features a thiol group instead of the triazinane-2-thione core.
1,3,5-Triazinane-2-thione: Lacks the adamantyl group but shares the triazinane-2-thione core.
Uniqueness
5-(2-Adamantyl)-1,3,5-triazinane-2-thione is unique due to the combination of the adamantyl group and the triazinane-2-thione core. This combination imparts enhanced stability, unique reactivity, and potential for diverse applications in various fields, making it a compound of significant interest for further research and development.
Properties
IUPAC Name |
5-(2-adamantyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3S/c17-13-14-6-16(7-15-13)12-10-2-8-1-9(4-10)5-11(12)3-8/h8-12H,1-7H2,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNZNWBGDQRRGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3N4CNC(=S)NC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-nitrobenzaldehyde [4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5890478.png)
![N-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-METHYLPROPANAMIDE](/img/structure/B5890486.png)
![N,N-dimethyl-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5890504.png)
![3-chloro-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide](/img/structure/B5890510.png)
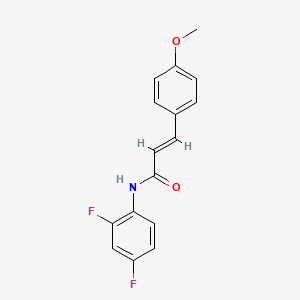
![10-(4-chlorophenyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one](/img/structure/B5890535.png)
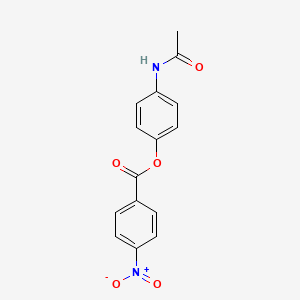
![methyl 2-[({2-[(2-pyridinylamino)carbonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B5890554.png)
![1-benzyl-2-(4-methoxyphenyl)-3-[(1-phenylethylidene)amino]-4-imidazolidinone](/img/structure/B5890559.png)
![4-(4-fluorophenyl)-1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-3,6-dihydro-2H-pyridine](/img/structure/B5890576.png)
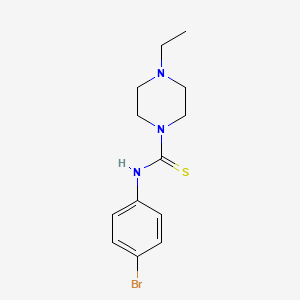
![2-{[4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}-N,N-diethylacetamide](/img/structure/B5890589.png)
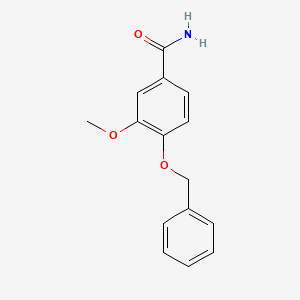
![4-{[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]carbonyl}phenyl propionate](/img/structure/B5890596.png)
